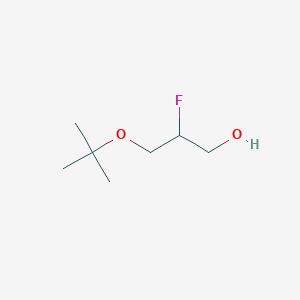
3-tert-Butoxy-2-fluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butoxy-2-fluoropropan-1-ol is an organic compound with the molecular formula C7H15FO2 It is characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2-fluoropropan-1-ol typically involves the reaction of 3-fluoropropan-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-tert-Butoxy-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
3-tert-Butoxy-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
作用機序
The mechanism of action of 3-tert-Butoxy-2-fluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group and fluorine atom contribute to its reactivity and ability to participate in various chemical reactions. These interactions can affect enzyme activity, metabolic processes, and other biochemical pathways .
類似化合物との比較
Similar Compounds
3-Fluoropropan-1-ol: Similar in structure but lacks the tert-butoxy group.
tert-Butyl Ethers: Compounds with similar tert-butoxy groups but different backbones.
Fluorinated Alcohols: Compounds with fluorine atoms attached to alcohol groups
Uniqueness
3-tert-Butoxy-2-fluoropropan-1-ol is unique due to the combination of the tert-butoxy group and fluorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
特性
CAS番号 |
916069-78-8 |
|---|---|
分子式 |
C7H15FO2 |
分子量 |
150.19 g/mol |
IUPAC名 |
2-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H15FO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5H2,1-3H3 |
InChIキー |
SCYABZGTLHPOBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
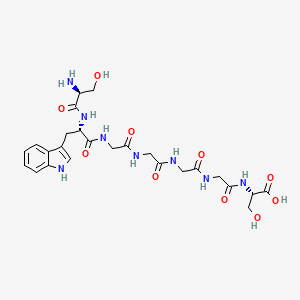
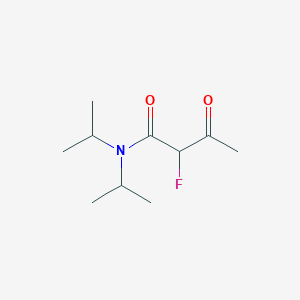

![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
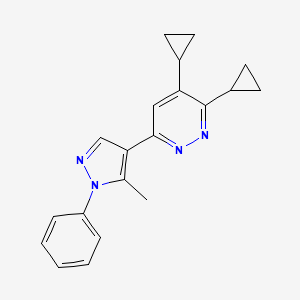
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)

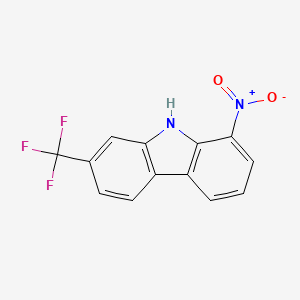
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
